N-(4-bromophenyl)-2-phenylacetamide

概要

説明

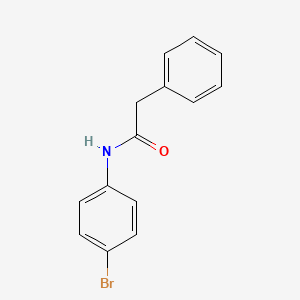

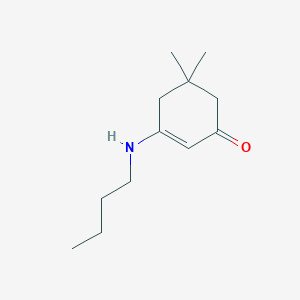

BPAA is a chemical compound with the following structural formula: !BPAA Structure . It belongs to the class of phenylacetamides and contains a bromine substituent on the phenyl ring. This compound has garnered interest due to its potential applications in various fields.

Synthesis Analysis

The synthesis of BPAA involves the reaction between 4-bromobenzoyl chloride and phenylacetamide . The bromine atom replaces one of the hydrogen atoms on the phenyl ring, resulting in the formation of BPAA. The reaction typically occurs under anhydrous conditions and requires a suitable solvent, such as chloroform or acetonitrile .

Molecular Structure Analysis

BPAA’s molecular structure consists of a phenylacetamide moiety attached to a 4-bromophenyl group. The amide functional group contributes to its stability, while the bromine atom imparts unique properties. The compound’s geometry, bond lengths, and angles can be further analyzed using computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

BPAA’s reactivity depends on its functional groups. It can participate in amide hydrolysis , aryl halide reactions , and other transformations. For instance, it may undergo nucleophilic substitution reactions with amines or alcohols . Exploring its reactivity in different environments is crucial for understanding its behavior .

Physical And Chemical Properties Analysis

科学的研究の応用

Antibacterial and Antifungal Properties

N-(4-bromophenyl)-2-phenylacetamide and its derivatives demonstrate notable antibacterial and antifungal properties. For instance, a study by Aswathy et al. (2017) synthesized a related compound, NBBPA, to evaluate its antibacterial activity against various Gram-negative and Gram-positive bacteria, including drug-resistant strains. This compound exhibited moderate antibacterial activity. Similarly, a compound synthesized by Jayadevappa et al. (2012) showed superior in vitro antimicrobial activity against fungal and bacterial strains when compared to standard drugs like clotrimazole and streptomycin (Aswathy et al., 2017); (Jayadevappa et al., 2012).

Pharmacological Potential

Several studies have explored the potential pharmacological applications of this compound derivatives. For example, Rani et al. (2016) conducted a study on derivatives of this compound for their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Certain derivatives showed activities comparable with standard drugs in these categories (Rani et al., 2016).

Molecular Conformations and Supramolecular Assembly

Nayak et al. (2014) reported on the structures of four halogenated N,2-diarylacetamides, including a derivative of this compound. This research provided insights into molecular conformations and supramolecular assembly, contributing to a deeper understanding of how these compounds could be structurally modified for various applications (Nayak et al., 2014).

Spectroscopic Analysis and Reactivity Studies

Arjunan et al. (2014) conducted a detailed FTIR and FT-Raman spectroscopic analysis of N-(4-bromophenyl)-2,2-dichloroacetamide, a similar compound. This study provided valuable information about the vibrational modes and reactivity properties of the molecule, emphasizing the importance of the bromine atom and other functional groups in determining the compound's reactive characteristics (Arjunan et al., 2014).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of various derivatives of this compound have been extensively studied. For instance, Xiao et al. (2009) reported the crystal structure of one such derivative, providing insights into intermolecular interactions and molecular geometry (Xiao et al., 2009).

Anticonvulsant and Antidepressant Activity

Studies by Xie et al. (2013) explored the anticonvulsant and antidepressant activities of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. These compounds showed significant reductions in immobility times in mice, indicating their potential in treating depression and seizures (Xie et al., 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(4-bromophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXSNNWNLVLUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322499 | |

| Record name | N-(4-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7495-11-6 | |

| Record name | NSC401410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-pyridinyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3821235.png)

![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)

![diisopropyl {(3,5-dichloro-2-methoxyphenyl)[(3-methylphenyl)amino]methyl}phosphonate](/img/structure/B3821254.png)

![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)

![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)

![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)

![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)

![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)

![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)

![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)